molecular formula C18H16ClN3O3 B2957443 N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide CAS No. 1351642-12-0

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide

Cat. No.: B2957443
CAS No.: 1351642-12-0
M. Wt: 357.79
InChI Key: HIBKRTGIXPSMMJ-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide is a synthetic oxalamide derivative characterized by its bifunctional substitution pattern.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-(2-hydroxy-2-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-18(25,13-5-3-2-4-6-13)11-21-16(23)17(24)22-15-9-14(19)8-7-12(15)10-20/h2-9,25H,11H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBKRTGIXPSMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

  • Chloro-substituted phenyl ring
  • Cyano group
  • Oxalamide functional group
  • Hydroxy-phenylpropyl moiety

These components contribute to its diverse chemical reactivity and biological interactions, making it a subject of interest in various fields, including drug development and materials science.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the oxalamide backbone : This is achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
  • Substitution reaction : The introduction of the 5-chloro-2-cyanophenyl group is performed using a suitable halogenated precursor.
  • Attachment of the hydroxy-phenylpropyl group : This step often involves nucleophilic substitution reactions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like chloro and cyano enhances its binding affinity, which may lead to:

  • Enzyme inhibition : Particularly kinases involved in cell cycle regulation.
  • Antiparasitic properties : Indicating potential use in treating parasitic infections.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study involving related compounds showed activity comparable to established antibiotics such as isoniazid and ciprofloxacin against various bacterial strains .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an enzyme inhibitor. For instance, it has been observed to inhibit specific kinases, which are crucial for regulating cellular processes. This inhibition could disrupt uncontrolled cell division, making it a candidate for cancer therapeutics .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial activityCompounds showed activity comparable to standards like penicillin G.
In vitro screeningEvaluated against mycobacterial, bacterial, and fungal strains with promising results.
Enzyme inhibitionIdentified as a potential inhibitor for kinases involved in signal transduction pathways.

Comparison with Similar Compounds

N1-(2,4-dimethoxyphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768)

  • Substituents : Electron-donating methoxy groups (N1) and a pyridylethyl moiety (N2).

N1-(adamant-2-yl)-N2-(benzyloxy)oxalamide (Compound 6)

  • Substituents : Rigid adamantyl group (N1) and a benzyloxy group (N2).
  • Synthesis : Produced via sequential amine coupling and purification by silica gel chromatography, achieving >90% purity .
  • Relevance : Highlights the impact of bulky N1 substituents on synthetic yield and solubility.

N1-(2-methoxy-4-methylphenyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (No. 1769)

  • Substituents : Methoxy and methyl groups (N1) and a methyl-substituted pyridyl group (N2).
  • Safety: Assigned a NOEL of 100 mg/kg body weight/day by extrapolation from structural analogues, emphasizing the conservative safety assessment for methyl/pyridyl derivatives .

Key Comparative Data

Parameter Target Compound No. 1768 Compound 6
N1 Substituent 5-chloro-2-cyanophenyl 2,4-dimethoxyphenyl Adamant-2-yl
N2 Substituent 2-hydroxy-2-phenylpropyl 2-(pyridin-2-yl)ethyl Benzyloxy
Electron Effects Strongly electron-withdrawing Electron-donating Neutral (adamantyl)
Metabolic Pathway Likely hydrolysis/oxidation* Hydrolysis/oxidation Not reported
NOEL (mg/kg/day) Not reported 100 Not applicable
Purity Not reported >90% >90%

*Inferred from structural similarity to No. 1768 and No. 1769 .

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